molecular formula C30H31N3O2 B3411760 N-benzyl-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921535-30-0

N-benzyl-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No. B3411760
CAS RN: 921535-30-0
M. Wt: 465.6 g/mol
InChI Key: QXRBKOGSABOFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BQCA is a selective agonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, attention, and cognitive function. BQCA has been shown to enhance cognitive function and memory in animal models, making it a promising compound for further research.

Mechanism of Action

BQCA acts as a selective agonist of the M1 receptor, which is involved in various physiological processes, including learning and memory, attention, and cognitive function. BQCA binds to the M1 receptor, leading to the activation of various intracellular signaling pathways, such as the phospholipase C pathway, which ultimately leads to the enhancement of cognitive function and memory.
Biochemical and physiological effects:
BQCA has been shown to enhance cognitive function and memory in animal models, making it a promising compound for further research in the field of neuroscience. BQCA has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using BQCA in lab experiments is its selectivity for the M1 receptor, which allows for more precise targeting of this receptor in various physiological processes. However, one limitation of using BQCA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on BQCA, including further studies on its mechanism of action, its potential applications in the treatment of cognitive disorders, and the development of more selective and potent M1 receptor agonists. Additionally, the use of BQCA in combination with other compounds, such as cholinesterase inhibitors, may lead to more effective treatments for cognitive disorders.

Scientific Research Applications

BQCA has been used in various scientific research applications, including studies on the role of the M1 receptor in cognitive function, Alzheimer's disease, and schizophrenia. BQCA has been shown to enhance cognitive function and memory in animal models, making it a promising compound for further research in the field of neuroscience.

properties

IUPAC Name

N-benzyl-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c34-29(31-21-25-10-5-2-6-11-25)22-35-27-13-7-12-26-14-15-28(32-30(26)27)33-18-16-24(17-19-33)20-23-8-3-1-4-9-23/h1-15,24H,16-22H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBKOGSABOFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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